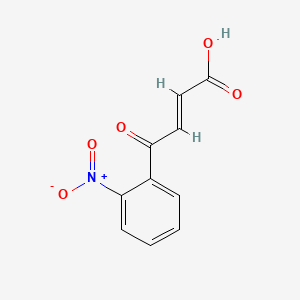

(E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid is a synthetic organic compound characterized by a conjugated system of functional groups. Its systematic naming adheres to IUPAC guidelines, with the (E) descriptor indicating the trans configuration of substituents across the C2-C3 double bond.

Key Nomenclature and Synonyms

The molecular formula C₁₀H₇NO₅ corresponds to a molecular weight of 221.17 g/mol , as confirmed by mass spectrometry. The compound features a 2-nitrophenyl group attached to a 4-oxo-2-butenoic acid backbone, with the nitro group positioned at the ortho position relative to the amine linkage.

Crystallographic Data and Conformational Isomerism

The (E)-configuration of the double bond is critical to the compound’s stereochemical identity. The trans arrangement minimizes steric repulsion between the bulky 2-nitrophenyl group and the oxo-butenoic acid moiety. While direct crystallographic data for this compound is limited, studies on analogous α,β-unsaturated ketocarboxylic acids reveal planar geometries due to conjugation between the carbonyl groups and the aromatic ring.

Conformational Isomerism

- Restricted Rotation : The C2-C3 double bond prevents cis-trans isomerism.

- Aromatic Substituent Orientation : The 2-nitrophenyl group adopts a coplanar orientation with the conjugated system to maximize resonance stabilization.

Spectroscopic Characterization

Spectroscopic data for (E)-4-(2-nitrophenyl)-4-oxo-2-butenoic acid is inferred from structural analogs and computational predictions:

FT-IR Spectral Features

| Functional Group | Absorption Bands (cm⁻¹) |

|---|---|

| C=O (acid) | 1700–1750 (strong) |

| C=O (ketone) | 1650–1700 |

| NO₂ (asymmetric stretch) | 1520–1350 (strong) |

| C=C (conjugated) | 1600–1650 |

¹H and ¹³C NMR Data

| Proton/Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (2-nitrophenyl) | 7.5–8.5 (multiplet) |

| α,β-unsaturated CH | 6.0–6.5 (doublet, J = 16 Hz) |

| Carboxylic Acid OH | 10.0–12.0 (broad singlet) |

| Carbonyl (C=O) | 170–180 (¹³C) |

UV-Vis Absorption

- λmax : ~300–350 nm (π→π* transition in conjugated system)

- Molar Extinction Coefficient (ε) : ~10,000–15,000 L·mol⁻¹·cm⁻¹ (estimated for nitroaromatic systems).

Thermochemical Properties

Melting Point

No experimental melting point data is available. However, analogous α,β-unsaturated ketocarboxylic acids typically exhibit melting points between 150–200°C, depending on crystal packing efficiency.

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds suggests two-stage decomposition:

- First Stage (100–200°C) : Loss of volatile fragments (e.g., CO₂ from carboxylic acid).

- Second Stage (200–400°C) : Decomposition of the aromatic ring and conjugated system.

Solubility Profile and Partition Coefficients

Solubility

| Solvent | Solubility |

|---|---|

| Water | Low (polar but hindered by aromatic nitro group) |

| Ethanol | Moderate |

| DMSO | High |

Partition Coefficients

- LogP : 1.94 (calculated), indicating moderate hydrophobicity.

- Octanol-Water Partition : Favors octanol phase due to aromatic nitro group.

Summary of Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| LogP | 1.94 |

| UV-Vis λmax | ~300–350 nm |

| FT-IR C=O (acid) | 1700–1750 cm⁻¹ |

| Thermal Decomposition Onset | ~200°C |

Properties

IUPAC Name |

(E)-4-(2-nitrophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLUZBCDLSSYAR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257088 | |

| Record name | (2E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80937-24-2 | |

| Record name | (2E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80937-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(2-nitrophenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080937242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid typically involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid and its derivatives have various applications in scientific research, including uses in chemistry, biology, medicine, and industry. They are used as building blocks in the synthesis of complex organic molecules and are studied for potential biological activities, including antimicrobial and anticancer properties. These compounds are also investigated for potential therapeutic effects and as lead compounds in drug development and are utilized in the production of dyes, pigments, and other industrial chemicals. Additionally, 4-oxo-2-butenoic acids are interesting building blocks for drug discovery . Several derivatives have demonstrated biological activity that may be useful in treating cancer, neurodegenerative, metabolic, and gastric conditions, as well as exhibiting antimicrobial or antifungal properties .

Scientific Research Applications

- As a building block (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid can be used as a building block in the synthesis of more complex organic molecules.

- Biological Research (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been studied for its potential biological activities, including antimicrobial and anticancer properties.

- Drug development (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been investigated for its potential therapeutic effects and as a lead compound in drug development.

- Industrial applications (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is utilized in the production of dyes, pigments, and other industrial chemicals.

Neurodegenerative Diseases

4-phenyl-4-oxo-butenoic acid derivatives can be used in preventing and/or treating neurodegenerative diseases such as Huntington's chorea, Alzheimer's disease, dementia caused by acquired immunodeficiency syndrome (AIDS), infarctual dementia, cerebral ischemia, cerebral hypoxia, Parkinson's disease, epilepsy, head and spinal cord injury, amyotrophic lateral sclerosis, and glaucoma/retinopathy . These derivatives act as inhibitors of kynurenine 3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolism of kynurenine .

Pharmaceutical Applications

4-Phenyl-4-oxo-2-butenoate derivatives are essential intermediates in producing medicines .

2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E) has potential therapeutic applications. Studies on the interactions of this compound with biological systems have shown promising results regarding its activity against Mycobacterium tuberculosis. The compound's bacteriostatic effect suggests that it may inhibit bacterial growth without killing the bacteria outright, which could be beneficial in preventing the development of drug resistance.

Cancer Research

Mechanism of Action

The mechanism of action of (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the redox state of biological systems. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance solubility but may reduce electrophilicity of the α,β-unsaturated system, impacting reactivity .

Nitrophenyl Derivatives with Different Substitution Patterns

The position of the nitro group significantly alters properties:

Key Observations :

- Ortho-nitro derivatives may exhibit lower solubility due to intramolecular hydrogen bonding between the nitro and carboxylic acid groups.

- Para-nitro analogs show higher conjugation stability, making them suitable for controlled-release formulations .

Amide vs. Carboxylic Acid Derivatives

Replacing the carboxylic acid with amides modifies pharmacokinetic properties:

Key Observations :

- Amide derivatives generally exhibit higher lipophilicity, enhancing cell membrane permeability .

- Carboxylic acids are more polar, favoring aqueous solubility and renal excretion.

Data Tables

Table 1: Comparative Physicochemical Data

Research Findings and Implications

- Substituent Effects : The position and nature of aryl groups dictate electronic and steric properties, influencing reactivity and bioactivity.

- Ortho-Nitro Specificity : The 2-nitrophenyl group in the target compound may confer unique stability and selectivity in enzyme inhibition, warranting further pharmacological evaluation.

- Synthetic Efficiency : High-yield routes (e.g., condensation of ketones with glyoxylic acid ) enable scalable production of analogs for structure-activity studies.

Biological Activity

(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid, also known as a derivative of 4-oxo-2-butenoic acid, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group and a keto-enol system, which are pivotal to its biological interactions. The presence of the nitro group is crucial for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . Studies have demonstrated that the compound interacts with bacterial enzymes, disrupting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses antiproliferative effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

Table 1: Antiproliferative Activity of (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic Acid

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.02 |

| MDA-MB-231 | 15.24 |

| Human Skin Fibroblasts | 28.52 |

The mechanism through which (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic processes, leading to disrupted cellular functions.

- Oxidative Stress Induction : It is believed that the compound may induce oxidative stress in cells, which can trigger apoptotic pathways in cancer cells .

- Cellular Signaling Modulation : Interactions with cellular receptors may alter signaling pathways that regulate cell growth and survival.

Study on Anticancer Activity

A notable study investigated the effects of (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent .

Antimicrobial Evaluation

In another research effort, the compound was tested against a panel of bacterial strains. The results highlighted its effectiveness against resistant strains of Mycobacterium tuberculosis , suggesting potential as a lead compound for developing new antimycobacterial therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via aldol condensation or Michael addition reactions. For example, coupling 2-nitrobenzaldehyde with a β-keto acid derivative under basic conditions (e.g., NaOH or KOH) in ethanol/water mixtures at reflux (~80°C) is a common approach . Yield optimization requires careful control of stoichiometry, pH (8–10), and temperature. Purity is improved using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are critical for characterizing (E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and nitro (NO₂) asymmetric stretches at ~1520 cm⁻¹ .

- ¹H/¹³C NMR : Identify α,β-unsaturated carbonyl protons (δ 6.5–7.5 ppm for vinyl protons; δ 12–13 ppm for carboxylic acid proton) and aromatic nitro-substituted protons (δ 8.0–8.5 ppm) .

- MS (ESI or EI) : Molecular ion peak at m/z ~235 (exact mass calculated as 235.05 g/mol) .

Q. How does the nitro group at the 2-position influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The electron-withdrawing nitro group enhances stability in acidic conditions but promotes hydrolysis in alkaline media (pH > 10). Degradation studies via HPLC or TLC under controlled pH (2–12) and temperature (25–60°C) show decomposition above pH 10, forming 2-nitrophenylacetic acid derivatives. Stability is best maintained at pH 4–6 and 4°C storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles, and how can competing pathways be resolved?

- Methodological Answer : The α,β-unsaturated ketone moiety undergoes conjugate addition with nucleophiles (e.g., amines, thiols). Competing pathways (e.g., Michael addition vs. ketone reduction) are resolved using kinetic studies (stopped-flow UV-Vis spectroscopy) and DFT calculations to map energy barriers. For example, amine nucleophiles favor 1,4-addition over 1,2-addition due to lower activation energy (~15 kJ/mol difference) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological or catalytic activity?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, predicting sites for electrophilic/nucleophilic attack .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). The nitro group’s orientation in the binding pocket influences binding affinity (ΔG ~ −8.2 kcal/mol) .

Q. What strategies address contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Standardize solubility measurements via gravimetric analysis (saturation at 25°C, 48 hr equilibration). For example, solubility in DMSO is ~50 mg/mL, but recrystallized batches show ~35 mg/mL due to reduced amorphous content. PXRD and DSC confirm polymorphic differences .

Q. How can advanced chromatographic techniques (e.g., HPLC-MS, chiral HPLC) resolve enantiomeric impurities in synthetic batches?

- Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) eluent separate (E) and (Z) isomers. MS detection identifies trace impurities (<0.1%) via fragmentation patterns (m/z 235 → 189 for decarboxylation) .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on the compound’s UV-Vis absorption maxima?

- Methodological Answer : Variations in λ_max (e.g., 320 nm vs. 335 nm) arise from solvent polarity or aggregation. Validate using standardized solvents (e.g., acetonitrile vs. methanol) and concentration gradients (1–100 μM). Aggregation at >50 μM shifts λ_max due to π-π stacking, confirmed by Job’s plot analysis .

Q. What protocols ensure reproducibility in catalytic applications (e.g., as a ligand or intermediate)?

- Methodological Answer : Pre-activate the compound by stirring with anhydrous MgSO₄ to remove trace water. Catalytic performance (e.g., in cross-coupling) is validated using GC-MS or ICP-OES to monitor metal leaching. Batch-to-batch consistency requires ≤5% RSD in elemental analysis (C, H, N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.